tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-7-13(8-11-20)14-4-5-16-15(12-14)6-9-19-16/h4-6,9,12-13,19H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFRBZMKFUODDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 1H-indole and 1-(tert-butoxycarbonyl)piperidin-4-one.
Step 1: The 1H-indole is reacted with 1-(tert-butoxycarbonyl)piperidin-4-one under acidic conditions to form the intermediate compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel heterocyclic compounds.
Biology and Medicine:
- Potential applications in drug discovery and development due to its indole moiety, which is a common pharmacophore in many bioactive compounds.
- Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry:
- Utilized in the synthesis of fine chemicals and pharmaceuticals.
- May serve as a precursor for the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The exact mechanism of action for tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate is not well-documented. compounds containing indole moieties often interact with biological targets such as enzymes, receptors, and nucleic acids. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural features, physicochemical properties, synthesis pathways, and biological relevance.
Structural Analogues with Indole Modifications
tert-Butyl 4-(5-Methoxy-1H-indol-3-yl)piperidine-1-carboxylate (CAS 886362-25-0)
- Structural Difference : The indole ring is substituted with a methoxy group at position 5 and a piperidine at position 3 (vs. position 5 in the target compound).
- The positional shift of the piperidine may affect spatial orientation in active sites .
tert-Butyl (1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-yl)carbamate (CAS 550371-77-2)
Analogues with Heterocyclic Replacements for Indole
tert-Butyl 4-(Pyridin-3-yl)piperidine-1-carboxylate
- Structural Difference : A pyridine ring replaces the indole.
tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4)
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| tert-Butyl 4-(1H-Indol-5-yl)piperidine-1-carboxylate | C₁₈H₂₄N₂O₂ | 300.40 | N/A | N/A |
| tert-Butyl 4-(4-Hydroxybenzoyl)piperidine-1-carboxylate | C₁₇H₂₃NO₄ | 305.37 | 339.5 ± 25.0 | 1.2 ± 0.1 |
| tert-Butyl 4-(2-Amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate | C₁₇H₂₅ClN₂O₃ | 340.85 | 463.2 ± 45.0 | 1.2 ± 0.06 |
Key Observations :
- Hydroxybenzoyl and chlorophenoxy derivatives exhibit higher molecular weights and boiling points due to polar functional groups.
- Density values remain consistent (~1.2 g/cm³), suggesting similar packing efficiencies in crystalline forms .
Analogues with Azetidine and Pyrimidine Substituents
- Example : tert-Butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate is synthesized via oxidation of methylthio groups using OXONE .
Biological Activity
Introduction
Tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features an indole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound contains a piperidine ring substituted with a tert-butyl group and an indole moiety at the 4-position. The presence of these functional groups contributes to its biological activity by enhancing binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole structure allows for binding to multiple targets, modulating their activity. The piperidine ring provides structural flexibility that facilitates interaction with various biological pathways.
Key Mechanisms:
- Receptor Modulation : Indole derivatives are known to influence neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in mood regulation and neuropharmacology.
- Antimicrobial Activity : The compound exhibits strong antifungal properties against Candida albicans, comparable to fluconazole, suggesting its potential as an antifungal agent .
Anticancer Properties
Recent studies have highlighted the potential of indole derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to induce cell death through mechanisms such as methuosis, a form of cell death distinct from apoptosis .
Antifungal Activity
In vitro studies indicate that this compound exhibits significant antifungal activity against Candida albicans. This effect is essential given the rising resistance to traditional antifungal agents .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antifungal against Candida albicans | |
| Indole derivatives (general) | Induce methuosis in GBM cells |
Neuropharmacological Effects
The compound's structure suggests potential interactions with neuropharmacological pathways. Indole derivatives are known for their effects on serotonin receptors, which could lead to applications in treating mood disorders .
Case Studies
Several studies have explored the efficacy of indole derivatives in clinical settings:
- Indole Derivatives in Cancer Therapy : A study evaluated a series of indole-based compounds for their ability to induce methuosis in glioblastoma cells. The results indicated that certain substitutions at the indole position significantly enhanced cytotoxicity .
- Antifungal Efficacy : In a comparative study involving various compounds against Candida albicans, this compound demonstrated comparable efficacy to established antifungals like fluconazole .
Q & A
Basic Question: What are the recommended safety protocols for handling tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
Handling requires adherence to strict safety measures due to potential acute toxicity (oral Category 4, H302) and skin/eye irritation (H315, H319) . Key protocols include:
- Personal Protective Equipment (PPE):
- Full chemical-resistant suits (e.g., Tyvek®) and nitrile gloves.
- Respiratory protection: P95 respirators for low exposure; OV/AG/P99 for higher concentrations .
- Ventilation: Use fume hoods for synthesis and purification steps.
- First Aid:
- Skin contact: Wash with soap/water; seek medical advice if irritation persists.
- Eye exposure: Rinse with water for 15 minutes; remove contact lenses .
- Storage: Store in amber glass bottles at room temperature, away from oxidizers .
Basic Question: What are the common synthetic routes for this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions:
Core Structure Formation:
- Piperidine Functionalization: React piperidine derivatives with indole-5-yl groups via nucleophilic substitution or coupling (e.g., Suzuki-Miyaura for aromatic systems) .
- Boc Protection: Introduce tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C .
Purification:
- Silica gel column chromatography (hexane/ethyl acetate gradients) .
- Recrystallization from ethanol/water mixtures for high-purity solids .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Indole-Piperidine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–75% | |
| Boc Protection | Boc₂O, DMAP, THF, RT | >90% |
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural Confirmation:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- HPLC: C18 column, acetonitrile/water gradient (95% purity threshold) .
Advanced Question: How can reaction yields and purity be optimized during synthesis?
Methodological Answer:
Key Strategies:
- Solvent Selection: Use anhydrous THF or DMF to minimize side reactions; polar aprotic solvents enhance coupling efficiency .
- Catalyst Optimization:
- Temperature Control:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd, 10 mol% ligand | +20% efficiency |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
Advanced Question: How should researchers resolve contradictions in toxicity data across safety reports?
Methodological Answer:
Discrepancies arise due to limited toxicological profiling (e.g., acute vs. chronic effects):
- Case Study:
- Resolution Steps:
- Conduct MTT assays on HEK293 cells to assess cytotoxicity (IC₅₀ values) .
3. Literature Review: Prioritize peer-reviewed studies over manufacturer SDS for unbiased data .
Advanced Question: What are the potential applications of this compound in drug discovery?
Methodological Answer:
The indole-piperidine scaffold is valuable in medicinal chemistry:
- Target Engagement:
- Kinase Inhibition: Analogues show activity against tyrosine kinases (e.g., Bcr-Abl) via π-π stacking with indole .
- GPCR Modulation: Piperidine-Boc groups enhance blood-brain barrier penetration for CNS targets (e.g., 5-HT receptors) .
- Case Study:
- ML380 Development: A piperidine-carboxamide analogue acts as an M5 positive allosteric modulator (PAM) with nanomolar potency .
| Application | Biological Target | Key Modification |
|---|---|---|
| Anticancer Agents | Bcr-Abl Kinase | Substituents at indole C-5 |
| Neurotherapeutics | 5-HT Receptors | Boc-group removal for bioavailability |
Advanced Question: How can crystallographic data resolve structural ambiguities?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
